molecular formula C24H24F3N3O3S B3470272 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE

3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE

Cat. No.: B3470272
M. Wt: 491.5 g/mol
InChI Key: XDBBQDBZVZZCLY-UHFFFAOYSA-N
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Description

3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound that features a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups, as well as a propanamide moiety

Preparation Methods

The synthesis of 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and trifluoromethyl ketone.

    Substitution Reactions:

    Formation of the Propanamide Moiety: The final step involves the coupling of the pyrimidine derivative with 2-(2-methoxyphenyl)ethylamine to form the desired propanamide compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anti-cancer, and neuroprotective effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE can be compared with other similar compounds, such as:

    Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents may exhibit different pharmacological or material properties.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures may have varying biological activities and applications.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N3O3S/c1-32-18-9-7-16(8-10-18)19-15-21(24(25,26)27)30-23(29-19)34-14-12-22(31)28-13-11-17-5-3-4-6-20(17)33-2/h3-10,15H,11-14H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBBQDBZVZZCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCCC(=O)NCCC3=CC=CC=C3OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-N-[2-(2-METHOXYPHENYL)ETHYL]PROPANAMIDE

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